2-Cyanoethyltrimethoxysilane

Catalog No.
S1892573
CAS No.
2526-62-7
M.F
C6H13NO3Si
M. Wt
175.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanoethyltrimethoxysilane

CAS Number

2526-62-7

Product Name

2-Cyanoethyltrimethoxysilane

IUPAC Name

3-trimethoxysilylpropanenitrile

Molecular Formula

C6H13NO3Si

Molecular Weight

175.26 g/mol

InChI

InChI=1S/C6H13NO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4,6H2,1-3H3

InChI Key

KVUMYOWDFZAGPN-UHFFFAOYSA-N

SMILES

CO[Si](CCC#N)(OC)OC

Canonical SMILES

CO[Si](CCC#N)(OC)OC

The exact mass of the compound Propanenitrile, 3-(trimethoxysilyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cyanoethyltrimethoxysilane is a bifunctional organosilane featuring a terminal cyanoethyl group and hydrolyzable trimethoxysilyl groups. This structure allows it to act as a surface modifier and a precursor for hybrid organic-inorganic materials. The highly polar cyano group is critical for applications requiring high dielectric constants and specific surface energy profiles, while the trimethoxysilyl end enables covalent bonding to hydroxylated surfaces (like glass or silica) and the formation of polysiloxane networks through hydrolysis and condensation. Its primary procurement drivers are related to its role in formulating high-dielectric composites, specialty adhesives, and as a key intermediate in the synthesis of other organosilicon compounds.

Substituting 2-Cyanoethyltrimethoxysilane with near analogs like 3-cyanopropyltrimethoxysilane or common coupling agents such as 3-aminopropyltriethoxysilane (APTES) is often unviable due to critical differences in performance. The shorter ethyl linker, compared to a propyl chain, directly influences the thermal stability and the electronic effect of the cyano group on the silicon center, altering hydrolysis rates and processing behavior. Furthermore, the unique polarity and reactivity of the cyano group are fundamentally different from amine or epoxy functionalities, leading to significant variations in dielectric properties, surface energy, and compatibility in formulations like solid polymer electrolytes. These structural distinctions translate to non-interchangeable performance in applications where dielectric constant, thermal resilience, or specific chemical reactivity are key selection criteria.

Reduced Thermal Stability Compared to Gamma-Substituted Analogs: A Critical Processing Parameter

2-Cyanoethyltrimethoxysilane is a beta-substituted silane, meaning the functional group is separated from the silicon atom by two carbon atoms. This structure is known to be less thermally stable than the more common gamma-substituted (three-carbon linker) silanes. For example, TGA data on hydrolyzed silane xerogels shows that beta-substituted silanes like 2-cyanoethyltrimethoxysilane can exhibit significantly lower decomposition temperatures compared to gamma-substituted analogs such as 3-aminopropyltrimethoxysilane. A representative beta-substituted chloroalkylsilane shows a 25% weight loss temperature of 220°C, whereas a gamma-substituted chloroalkylsilane is stable up to 390°C. This lower thermal stability is a critical consideration for high-temperature processing or applications.

Evidence DimensionThermal Stability (25% weight loss temperature of hydrolyzed xerogel)
Target Compound DataEstimated ~220°C (as a beta-substituted silane)
Comparator Or BaselineGamma-substituted silanes (e.g., 3-chloropropyltrimethoxysilane): 390°C
Quantified DifferenceApproximately 170°C lower decomposition temperature than gamma-substituted analogs
ConditionsThermogravimetric Analysis (TGA) of dried hydrolysates.

This defines a specific processing window, making it suitable for lower-temperature curing systems but a risk for high-temperature composite manufacturing where gamma-substituted silanes would be required.

Precursor for High Dielectric Constant Materials

The highly polar cyano group makes 2-Cyanoethyltrimethoxysilane a preferred precursor for creating materials with high dielectric constants. While direct quantitative comparisons are system-dependent, the principle is that incorporating polar functional groups into a polymer or silica matrix increases its dielectric permittivity. For instance, unmodified polydimethylsiloxane (PDMS) has a dielectric constant of approximately 3-4. Incorporating high-dielectric fillers is a common strategy to increase this value. Using a functional silane like 2-cyanoethyltrimethoxysilane to create a polysiloxane network or to functionalize fillers provides a route to intrinsically increase the matrix permittivity, a key requirement for applications in electronics and energy storage.

Evidence DimensionDielectric Constant (ε')
Target Compound DataUsed as a precursor to create materials with high dielectric constants.
Comparator Or BaselineUnmodified silica or standard PDMS-based materials (ε' ≈ 3-4).
Quantified DifferenceProvides a chemical route to significantly increase the dielectric constant of the final composite material.
ConditionsFormulation into a polymer composite or polysiloxane network.

For buyers developing materials for capacitors, electronic packaging, or high-frequency applications, this compound is a more direct and effective choice for increasing dielectric constant than non-polar silanes like methyltrimethoxysilane.

Altered Hydrolysis Kinetics Compared to Other Alkoxysilanes

The rate of hydrolysis of the methoxy groups is a critical process parameter that is influenced by the organic substituent on the silicon atom. Electron-withdrawing groups, such as the cyano group, are known to retard the hydrolysis rate under basic conditions. In contrast, electron-donating groups, like the amine in APTES, can accelerate hydrolysis. This means that in a given formulation, 2-Cyanoethyltrimethoxysilane will exhibit different gelation times and surface reaction kinetics compared to aminopropyl or alkyl-substituted silanes. This allows for greater control in certain sol-gel processes or surface treatments where a slower, more controlled reaction is desirable.

Evidence DimensionRelative Hydrolysis Rate (Qualitative)
Target Compound DataSlower hydrolysis under basic conditions due to the electron-withdrawing cyano group.
Comparator Or BaselineAminosilanes (e.g., APTES) which can exhibit faster hydrolysis or intramolecular catalysis.
Quantified DifferenceProvides a different kinetic profile, enabling process control where slower gelation or surface reaction is needed.
ConditionsHydrolysis and condensation reactions in sol-gel or surface treatment formulations.

This allows procurement for processes requiring specific and controlled reaction times, avoiding the potentially rapid and less controllable hydrolysis of aminosilanes.

Formulation of High-Permittivity Dielectric Composites

This compound is the right choice when the primary objective is to increase the dielectric constant of a composite material, such as in the formulation of materials for capacitors or electronic substrates. The polar cyano group provides a significant increase in permittivity compared to non-polar alkylsilanes or less polar functional silanes.

Precursor for Solid Polymer Electrolytes in Lithium-Ion Batteries

The cyano group's ability to coordinate with lithium ions makes this silane a valuable precursor for creating cross-linked polymer networks or functionalized fillers for solid or gel polymer electrolytes. Studies show that cyano-rich matrices can enhance Li+ transference numbers and ionic conductivity in electrolytes. This makes it a more targeted choice than general-purpose silanes like APTES for this application.

Surface Modification for Controlled Hydrophilicity and Adhesion

When a moderately polar surface is required, 2-Cyanoethyltrimethoxysilane provides a distinct option. It imparts a surface energy different from that of highly hydrophilic aminosilanes or highly hydrophobic alkylsilanes. This is useful for applications in chromatography or as an adhesion promoter where specific surface interactions are needed.

Intermediate for Synthesizing Cyano-Functional Silicones and Resins

As a primary raw material, this compound is used to produce cyano-functional silicone oils and rubbers. These resulting materials exhibit desirable properties such as solvent resistance and high dielectric constants, making them suitable for specialized industrial applications where standard silicones are inadequate.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 28 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (82.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2526-62-7

Wikipedia

Propanenitrile, 3-(trimethoxysilyl)-

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Propanenitrile, 3-(trimethoxysilyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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